molecular formula C18H21N3O B14411511 N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine CAS No. 87148-59-2

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine

Cat. No.: B14411511
CAS No.: 87148-59-2
M. Wt: 295.4 g/mol
InChI Key: ZEHKPJMEUCLPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a pyrimidine ring substituted with a phenylethynyl group and an ethoxy group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylethynyl group through a Sonogashira coupling reaction. The final step involves the attachment of the ethoxy group and the diethylamine moiety.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized using a condensation reaction between appropriate aldehydes and amidines.

    Sonogashira Coupling: The phenylethynyl group is introduced using a palladium-catalyzed Sonogashira coupling reaction between a halogenated pyrimidine and phenylacetylene.

    Attachment of Ethoxy Group and Diethylamine: The ethoxy group is introduced through an etherification reaction, followed by the attachment of the diethylamine moiety using standard amine alkylation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Sonogashira coupling and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets. The phenylethynyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrimidine ring can interact with nucleic acids or enzymes. The diethylamine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-{[4-(2-fluoro-phenylamino)-7-methoxy-quinazolin-6-yl]oxy}acetamide
  • N,N-Diethyl-2-{[4-(phenylamino)quinazolin-6-yl]oxy}acetamide

Uniqueness

N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

87148-59-2

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N,N-diethyl-2-[4-(2-phenylethynyl)pyrimidin-2-yl]oxyethanamine

InChI

InChI=1S/C18H21N3O/c1-3-21(4-2)14-15-22-18-19-13-12-17(20-18)11-10-16-8-6-5-7-9-16/h5-9,12-13H,3-4,14-15H2,1-2H3

InChI Key

ZEHKPJMEUCLPGX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC=CC(=N1)C#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.